1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

IUPAC Nomenclature and Systematic Identification

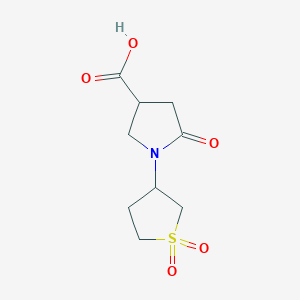

The compound adheres to IUPAC nomenclature as 1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-oxopyrrolidine-3-carboxylic acid . Its molecular formula is C₉H₁₃NO₅S , with a molecular weight of 247.27 g/mol . Key structural identifiers include:

| Property | Value |

|---|---|

| SMILES | OC(=O)C1CC(=O)N(C1)C1CCS(=O)(=O)C1 |

| InChI | InChI=1S/C9H13NO5S/c11-8-3-6(9(12)13)4-10(8)7-1-2-16(14,15)5-7/h6-7H,1-5H2,(H,12,13) |

| InChIKey | LTTAUOWOFBCYRZ-UHFFFAOYSA-N |

The bicyclic framework comprises a tetrahydrothiophene 1,1-dioxide ring fused to a pyrrolidone system via a nitrogen atom, with a carboxylic acid substituent at the 3-position of the pyrrolidine ring.

X-ray Crystallographic Analysis of the Bicyclic Framework

Experimental X-ray crystallographic data for this compound are not publicly available. However, computational models and analogs such as sulfolane (tetrahydrothiophene 1,1-dioxide) provide insights into structural motifs. Sulfolane exhibits a chair-like conformation with sulfur dioxide groups in equatorial positions, minimizing steric strain. Similarly, the tetrahydrothiophene moiety in the target compound likely adopts a low-energy chair conformation , stabilized by dipole interactions between adjacent sulfonyl groups.

Key predicted bond lengths and angles include:

- S=O bonds : ~1.43 Å (based on sulfolane analogs).

- C-N bond : ~1.45 Å (typical for amide bonds in pyrrolidones).

The pyrrolidone-carboxylic acid system may exhibit intramolecular hydrogen bonding between the carboxylic acid proton and the lactam oxygen, influencing crystal packing.

Conformational Analysis of the Tetrahydrothiophene 1,1-Dioxide Moiety

The tetrahydrothiophene 1,1-dioxide ring undergoes conformational flexibility due to its five-membered ring structure. Computational studies on sulfolane reveal:

- Dipole orientation : Adjacent sulfolane molecules prefer antiparallel dipole alignment to optimize electrostatic interactions.

- Ring puckering : The ring adopts a chair-like conformation with sulfonyl groups in equatorial positions to reduce strain.

For the target compound, the tetrahydrothiophene ring likely follows similar conformational preferences, with the 3-aminopyrrolidine substituent adopting a transannular orientation to avoid steric clashes.

Electronic Structure Modeling of the Pyrrolidone-Carboxylic Acid System

The pyrrolidone-carboxylic acid system exhibits conjugation between the lactam and carboxylic acid groups, influencing electronic properties. Key features include:

- Resonance stabilization : The amide bond delocalizes electron density between the carbonyl oxygen and the pyrrolidine nitrogen.

- Charge distribution : Density functional theory (DFT) models predict partial negative charges on the carbonyl oxygens and positive charge on the pyrrolidine nitrogen.

The carboxylic acid group contributes electron-withdrawing effects , further polarizing the pyrrolidone ring. This electronic distribution may enhance reactivity in nucleophilic substitution reactions.

| Electronic Feature | Description |

|---|---|

| Amide resonance | Delocalizes electrons between C=O and N–C bonds. |

| Carboxylic acid acidity | pKa ~2–3 (estimated based on pyroglutamic acid analogs). |

Properties

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c11-8-3-6(9(12)13)4-10(8)7-1-2-16(14,15)5-7/h6-7H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTAUOWOFBCYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N2CC(CC2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000932-78-4 | |

| Record name | 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. Key findings include:

This reaction is critical for modifying solubility and enabling further functionalization of the core structure .

Oxidation and Ring Modification

The tetrahydrothienyl group participates in oxidation-mediated transformations:

These modifications significantly alter biological activity profiles, as demonstrated in antimicrobial studies .

Hydrazide Formation and Subsequent Reactions

The carboxylic acid group reacts with hydrazine to form key intermediates:

Hydrazones show distinct biological activities depending on aromatic substituents .

Heterocyclic System Formation

The compound serves as a precursor for nitrogen-containing heterocycles:

Notably, 5-fluorobenzimidazole derivatives demonstrated:

Ring-Opening Reactions

The dioxo-tetrahydrothienyl moiety undergoes nucleophilic attack:

These reactions enable conjugation with biomolecules for proteomics applications .

Comparative Reactivity Table

Key functional group reactivities:

| Functional Group | Reaction Partners | Typical Conditions | Applications |

|---|---|---|---|

| Carboxylic acid | Alcohols, hydrazines | Acid catalysis, reflux | Prodrug development |

| Pyrrolidone carbonyl | Diamines, diketones | Acid/base catalysis | Heterocyclic drug design |

| Dioxo-thienyl sulfur | Nucleophiles (S⁻, NH₂⁻) | Polar aprotic solvents | Bioconjugation |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 233.27 g/mol. The presence of the dioxo-tetrahydrothienyl group suggests potential reactivity with biological macromolecules, making it suitable for interaction studies in proteomics research.

Antioxidant Activity

Research indicates that derivatives of 1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid exhibit notable antioxidant properties. For instance, related compounds have demonstrated radical scavenging activity significantly higher than that of well-known antioxidants like ascorbic acid . This suggests potential applications in developing antioxidant therapies.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent against various Gram-positive pathogens and drug-resistant fungi. Studies have highlighted its structure-dependent antimicrobial activity, indicating that modifications to the core structure can enhance efficacy against specific pathogens . This positions the compound as a candidate for developing new antimicrobial therapies amid rising antibiotic resistance.

Anticancer Potential

Recent investigations into derivatives of this compound have revealed anticancer properties, particularly against human lung cancer cell lines (A549). The modifications to the pyrrolidine structure have been linked to improved cytotoxicity, suggesting further exploration for anticancer drug development .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions requiring precise control over reaction conditions to achieve high yields and purity. Characterization techniques include nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray diffraction analysis to confirm structural integrity and purity .

Case Study 1: Antioxidant Activity Assessment

A series of derivatives were synthesized and screened for antioxidant activity using the DPPH radical scavenging method. Compounds demonstrated varying degrees of effectiveness, with some showing up to 1.5 times the antioxidant capacity compared to ascorbic acid .

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial properties of modified derivatives against multi-drug resistant bacterial strains. Compounds were tested using broth microdilution techniques, revealing effective inhibition against pathogens like Staphylococcus aureus and Klebsiella pneumoniae .

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carboxylic acid

- (1,1-Dioxo-1lambda6-thiolan-3-yl)methanesulfonyl chloride

- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiolane ring and a pyrrolidine ring sets it apart from other similar compounds, making it a valuable compound for various research applications.

Biological Activity

1-(1,1-Dioxidotetrahydrothien-3-yl)-5-oxopyrrolidine-3-carboxylic acid, with the chemical formula CHNOS, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to summarize the current understanding of its biological properties, including antimicrobial and anticancer activities, along with relevant case studies and research findings.

- Molecular Weight : 233.27 g/mol

- CAS Number : 10054-21-4

- Structural Formula : Structural Formula

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The investigation of its derivatives against multidrug-resistant Gram-positive pathogens revealed promising results. For instance, a study demonstrated that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Clostridioides difficile .

| Pathogen | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Acinetobacter baumannii | Moderate |

| Klebsiella pneumoniae | High |

| Pseudomonas aeruginosa | Moderate |

| Clostridioides difficile | High |

| Candida auris | Moderate |

| Aspergillus fumigatus | Low |

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies using A549 human lung cancer cells indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential for further development as anticancer agents .

The biological activity of this compound is believed to involve interaction with specific molecular targets, including enzymes and receptors that modulate cell signaling pathways. This interaction can lead to inhibition of cell proliferation in cancer cells and disruption of bacterial cell functions in pathogens .

Case Study 1: Antimicrobial Screening

In a comprehensive screening involving various derivatives of the compound, researchers utilized the broth microdilution method to evaluate antimicrobial efficacy against WHO-priority pathogens. The results indicated that specific modifications in the chemical structure significantly enhanced antimicrobial potency .

Case Study 2: Cytotoxicity Assays

A study employing the MTT assay demonstrated that certain derivatives were more effective than traditional chemotherapeutic agents in inhibiting the growth of cancer cell lines. Notably, compounds with hydroxyl substitutions showed enhanced activity compared to their unsubstituted counterparts .

Q & A

Q. What are common synthetic routes for preparing 5-oxopyrrolidine-3-carboxylic acid derivatives?

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives typically involves condensation reactions between substituted anilines and itaconic acid under reflux conditions in aqueous or acidic media. For example, 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized by reacting 2,4-difluoroaniline with itaconic acid in boiling water . Subsequent functionalization (e.g., esterification, hydrazide formation) is achieved using reagents like methanol/H₂SO₄ or hydrazine monohydrate in isopropanol . Purification often involves recrystallization from ethanol or NaOH-mediated acid-base extraction .

Q. How are structural and purity characteristics of these compounds validated?

Characterization relies on a combination of analytical techniques:

- Melting points : Reported for purity assessment (e.g., 247–248°C for compound 5a in ethanol) .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring conformations. IR identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) groups .

- Mass spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ = 392.4 for 5a) .

- Elemental analysis : Matches calculated and observed C, H, N percentages (e.g., C: 64.12% observed vs. 64.28% calculated for 5a) .

Q. What preliminary biological assays are used to screen these compounds?

Initial screening often focuses on antioxidant activity via:

- DPPH radical scavenging : Measures hydrogen-donating capacity (e.g., derivatives with thioxo-oxadiazole moieties showed 1.5× higher activity than ascorbic acid) .

- Reducing power assays : Quantifies Fe³⁺ to Fe²⁺ reduction (optical density values up to 1.149 reported) .

Antimicrobial activity is tested using broth microdilution (MIC values against bacterial/fungal strains) .

Advanced Research Questions

Q. How do reaction conditions influence diastereoselectivity in pyrrolidine derivatives?

Diastereoselective synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates was achieved by neutralizing diastereohomogeneous dimethyl 3-arylglutamate hydrochlorides. The stereochemistry (2R*,3R*) is controlled by steric and electronic effects of aryl substituents during cyclization. X-ray crystallography confirmed configurations, with diastereomeric ratios >95:5 in optimized cases .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies in antioxidant or antimicrobial results often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance radical scavenging by stabilizing phenoxyl radicals .

- Bulkier substituents (e.g., benzodioxole) may reduce membrane permeability, lowering antimicrobial efficacy despite in vitro activity .

Cross-validation using orthogonal assays (e.g., comparing DPPH with ABTS or ORAC) and molecular docking (to predict target interactions) can clarify mechanisms .

Q. What strategies optimize yield in multi-step syntheses?

Key optimizations include:

- Catalyst selection : Sulfuric acid improves esterification efficiency (>80% yield for methyl esters) .

- Solvent systems : Reflux in p-xylene enhances cyclocondensation of hydrazides with diketones .

- Purification protocols : Sequential NaOH/acid precipitation removes unreacted starting materials in carboxylate intermediates .

Q. How do heterocyclic moieties enhance pharmacological profiles?

Incorporating thiazole, oxadiazole, or triazole rings increases bioactivity by:

- Improving solubility : Heterocycles with N/O/S atoms enhance hydrogen bonding .

- Target engagement : Thioxo-oxadiazole derivatives inhibit ROS-generating enzymes (e.g., xanthine oxidase) via chelation of catalytic metal ions .

- Synergistic effects : Hybrids with pyrimidine or pyrazole scaffolds show dual antioxidant/antimicrobial action .

Methodological Considerations

Q. What analytical challenges arise in characterizing sulfone-containing derivatives?

The 1,1-dioxidotetrahydrothienyl group complicates NMR interpretation due to:

Q. How to validate mechanistic hypotheses for antioxidant activity?

Combine experimental and computational approaches:

- Kinetic studies : Monitor reaction rates with DPPH under varying pH/temperature .

- DFT calculations : Predict radical scavenging pathways (e.g., HAT vs. SET mechanisms) using HOMO/LUMO energies .

- LC-MS : Identify stable degradation products post-reaction with ROS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.